REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[C:11]1([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Br[CH2:23][CH2:24][CH:25]([CH3:27])[CH3:26]>O1CCCC1>[CH3:21][C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH2:23][CH2:24][CH:25]([CH3:27])[CH3:26])[C:18]([OH:20])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
278.57 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
BrCCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 15° C
|
Type
|
TEMPERATURE
|
Details
|
cooled below 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 50° C. for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a thick sludge
|
Type
|
ADDITION
|
Details
|
Methyl tert-butyl ether (900 mL) and water (1100 mL) were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with H2O (200 mL)
|
Type
|
ADDITION
|
Details
|
The combined aqueous phases were treated with 3 M HCl (520 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (1000 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated to a thick oil
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CCC(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |